Tranylcypromine hydrochloride

Übersicht

Beschreibung

Tranylcypromine hydrochloride is used to treat certain types of depression . It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . This medicine works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .

Synthesis Analysis

Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser . This means that tranylcypromine itself may attenuate tyramine reactions, because tyramine reuptake occurs via the norepinephrine transporter .Molecular Structure Analysis

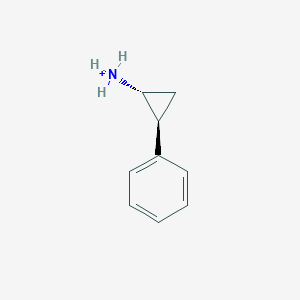

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring .Chemical Reactions Analysis

Tranylcypromine is an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1; IC 50 = 20.7 µM in a cell-free assay) . It also irreversibly inhibits monoamine oxidase A (MAO-A) and MAO-B with IC 50 values of 2.3 and 0.95 µM, respectively .Physical And Chemical Properties Analysis

Tranylcypromine hydrochloride is a solid . It has a molecular weight of 169.65 .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

Tranylcypromine hydrochloride is known for its specificity for monoamine oxidase (MAO). MAOs, specifically MAOA and MAOB, catalyze important cellular functions such as the deamination of neurotransmitters . Tranylcypromine is commonly prescribed for the treatment of severe neuropsychiatric disorders such as depression .

Off-Target Profiling

Despite its primary use as an MAO inhibitor, tranylcypromine has been found to have relatively promiscuous labeling of proteins . This suggests that it may have a variety of off-target effects, which could contribute to its side effects .

Lysosomal Trapping

Studies have shown that tranylcypromine can be trapped in lysosomes, a phenomenon that can be largely reverted by the addition of lysosomotropic drugs . This could have implications for its distribution and accumulation within cells .

Lysine-Specific Demethylase 1 Inhibition

Tranylcypromine is a useful pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitors . LSD1 plays an important role in regular physiological processes, such as cell proliferation, hematopoietic cell differentiation, chromosome segregation, and embryo formation . Aberrant LSD1 expression is closely associated with the occurrence and development of many tumors .

Antiproliferative Activity

Divalent tranylcypromine derivatives have been evaluated for their LSD1 inhibitory activity and antiproliferative activity . Several compounds with rigid aliphatic linkers demonstrated nanomolar enzymatic and cellular activities, as well as good MAO-A/B selectivity .

CD86 mRNA Expression Enhancement

Divalent tranylcypromine derivatives have been found to significantly enhance CD86 mRNA expression . This suggests that they could have potential applications in immunotherapy .

Wirkmechanismus

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .

Pharmacokinetics

Tranylcypromine hydrochloride has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of tranylcypromine hydrochloride, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .

Safety and Hazards

Tranylcypromine may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Tranylcypromine is not approved for use in pediatric patients . Hypertensive crisis with significant tyramine use: Excessive consumption of foods or beverages with significant tyramine content or the use of certain drugs with tranylcypromine or after tranylcypromine discontinuation can precipitate hypertensive crisis .

Relevant Papers A relevant body of evidence shows that Tranylcypromine combined with first- and second-generation antipsychotics seems relatively safe and might have beneficial effects in some patients with depressive disorders . Although caution is needed with some second-generation antipsychotics that have proserotonergic activity .

Eigenschaften

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Tranylcypromine hydrochloride | |

CAS RN |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

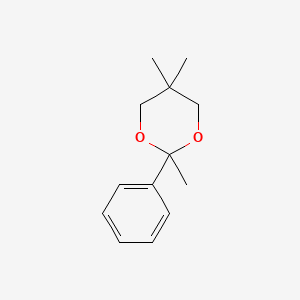

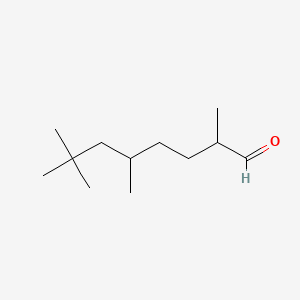

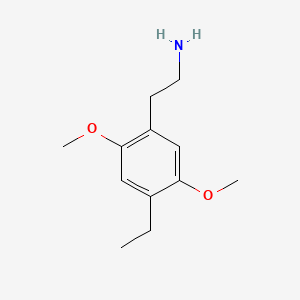

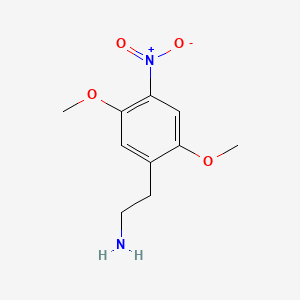

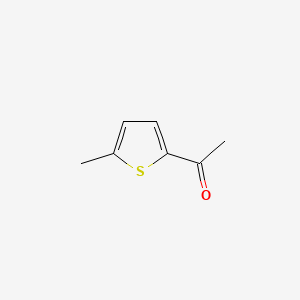

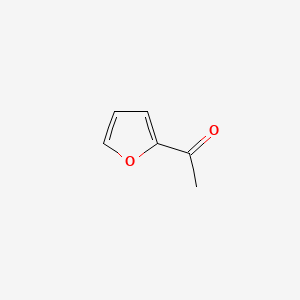

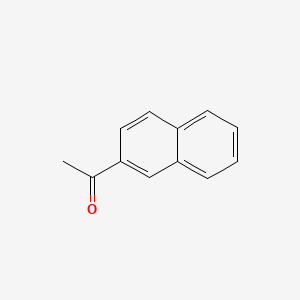

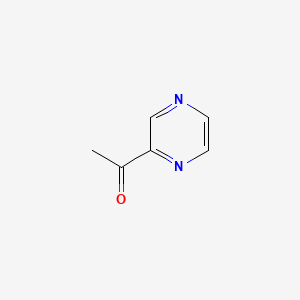

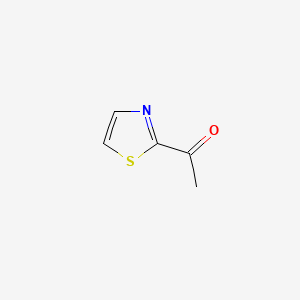

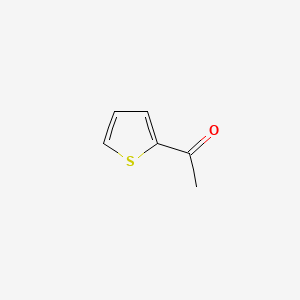

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.